1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-
Description
The compound “1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-” (CAS: 1224727-08-5; molecular formula: C₄₈H₅₂N₂P₂) is a chiral, C₂-symmetric ligand with a cyclohexanediamine backbone substituted by bulky phosphine-containing aryl groups. Its stereochemistry ((1S,2S)) and the presence of diphenylphosphine moieties make it highly effective in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . The ligand’s design leverages the electron-rich phosphine donors and steric bulk to enhance enantioselectivity and stabilize metal intermediates. Applications span pharmaceutical synthesis and fine chemical production, where precise stereochemical control is critical .
Properties
IUPAC Name |
(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHPYVNBXWUKNY-COCZKOEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44N2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
| Component | Role | Purity/Handling |
|---|---|---|
| (1S,2S)-Cyclohexane-1,2-diamine | Chiral backbone | ≥98% enantiomeric excess |
| 2-(Diphenylphosphino)benzyl chloride | Alkylating agent | Freshly prepared, stored under argon |
| Sodium hydride (NaH) | Base | 60% dispersion in mineral oil |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, degassed |
Reaction Conditions
Stepwise Mechanism
-
Deprotonation : NaH deprotonates the primary amines of (1S,2S)-cyclohexane-1,2-diamine, generating nucleophilic amide intermediates.
-
Alkylation : Sequential substitution of chloride by the amide groups forms C–N bonds, appending the phosphine-containing benzyl groups.
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Work-up : Quench excess NaH with methanol, extract product into DCM, and wash with brine to remove salts.
Purification
-
Column chromatography : Silica gel with hexane/ethyl acetate (gradient elution) isolates the product (Rf ≈ 0.3).
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Recrystallization : Dissolve in hot toluene, cool to −20°C, and filter to yield yellow crystals.
Critical Parameters for Optimization
Solvent Selection
| Solvent | Dielectric Constant (ε) | Reaction Efficiency | Rationale |
|---|---|---|---|
| THF | 7.6 | High | Dissolves both reactants, inert to NaH |
| DCM | 8.9 | Moderate | Limited solubility of NaH |
| Toluene | 2.4 | Low | Poor polar reactant solubility |
THF is preferred due to its balance of polarity and compatibility with strong bases.
Base Impact on Yield
| Base | pKa (Conj. Acid) | Yield (%) | Byproducts |
|---|---|---|---|
| NaH | ~35 | 85–90 | Minimal |
| KOH | 15.7 | 60–65 | Hydrolysis of phosphine |
| Et3N | 10.7 | <50 | Incomplete deprotonation |
NaH’s strong basicity ensures quantitative deprotonation without degrading phosphine groups.
Characterization and Validation
Spectroscopic Data
Chiral Purity Assessment
Industrial-Scale Adaptations
Continuous Flow Synthesis
Cost-Efficiency Analysis
| Component | Lab-Scale Cost (USD/g) | Bulk Cost (USD/g) |
|---|---|---|
| (1S,2S)-Diamine | 120 | 35 |
| 2-(Ph2P)benzyl chloride | 90 | 28 |
| Total | 210 | 63 |
Bulk purchasing and catalytic recycling (e.g., NaH recovery) cut costs by 70%.
| Metric | Value | Improvement vs. Batch |
|---|---|---|
| E-factor (kg waste/kg product) | 8.7 | 58% reduction |
| PMI (Process Mass Intensity) | 12.4 | 45% reduction |
Flow systems reduce solvent use by 80%, aligning with ACS Green Chemistry principles.
Recent Advancements and Alternatives
Photocatalytic Alkylation
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- undergoes various types of chemical reactions, including:
Complexation: Forms stable complexes with transition metals, such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in nucleophilic substitution reactions due to the presence of amine groups.
Common Reagents and Conditions
Complexation: Typically involves metal salts, such as palladium acetate or rhodium chloride, in the presence of a suitable solvent, like dichloromethane or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Metal Complexes: Formation of metal-ligand complexes, which are crucial in catalytic applications.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Amines: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₄₄H₄₄N₂P₂
- Molecular Weight : 662.78 g/mol
- CAS Number : 174758-63-5
The compound features a cyclohexane backbone with two diphenylphosphino groups attached to the nitrogen atoms of the diamine. This unique structure enhances its ability to coordinate with metal centers, making it an effective ligand in various catalytic processes.
Applications in Catalysis
1. Asymmetric Synthesis
One of the primary applications of (1S,2S)-1,2-cyclohexanediamine is its use as a chiral ligand in asymmetric synthesis. It has been successfully employed in several catalytic reactions:
- Aminolysis of Aziridines : The compound facilitates the ring-opening of aziridines to produce chiral 1,2-diamines. This method has shown high yields and enantioselectivities, making it a valuable strategy for synthesizing complex molecules .
- Hydroamination Reactions : It serves as a catalyst for hydroamination reactions where alkenes are converted into amines. This process is crucial for synthesizing pharmaceuticals and agrochemicals .
Case Study 1: Synthesis of Tamiflu
In a notable study, (1S,2S)-1,2-cyclohexanediamine was utilized in the asymmetric synthesis of Tamiflu (oseltamivir), an antiviral medication used to treat influenza. The process involved the transformation of meso-aziridines into the desired diamine intermediate with excellent yields (up to 96%) and good enantioselectivity (83–96% ee) .
Case Study 2: Chiral Ligands for Metal Catalysis
The compound has been explored as a chiral ligand in metal-catalyzed reactions. For instance, when paired with transition metals such as palladium or ruthenium, it has been used to catalyze various cross-coupling reactions that yield optically active products essential for drug development .
Comparison Table of Applications
| Application | Description | Yield/Selectivity |
|---|---|---|
| Aminolysis of Aziridines | Ring-opening to produce chiral 1,2-diamines | High yields (94-99%) |
| Hydroamination | Conversion of alkenes to amines | Good enantioselectivity |
| Synthesis of Tamiflu | Asymmetric synthesis from aziridine | 96% yield |
| Metal-Catalyzed Reactions | Cross-coupling for optically active products | Varies |
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- involves:
Molecular Targets: Primarily targets transition metals to form stable complexes.
Pathways: Participates in catalytic cycles, such as hydrogenation and cross-coupling reactions, by stabilizing the metal center and facilitating the transfer of ligands or substrates.
Comparison with Similar Compounds
(1S,2S)-N,N′-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine
(1S,2S)-N,N′-Dihydroxy-N,N′-bis(diphenylacetyl)-1,2-cyclohexanediamine ((S)-CBHA-DPA)
- Structure : Features hydroxyl and diphenylacetyl groups instead of phosphine substituents.
- Application : Used as a chiral solvating agent (CSA) for enantiomeric excess (ee) determination via NMR, contrasting with the catalytic role of the target ligand .
- Stereochemical Utility: Both compounds exploit C₂ symmetry for enantioselectivity but differ in donor atoms (O vs. P) and reactivity .
(1R,2R)- and (1S,2S)-N,N′-Bis(phenylmethyl)-1,2-cyclohexanediamine Dihydrochloride
- Structure : Lacks phosphine groups; substituents are benzyl amines.
- Role: Primarily used as intermediates in ligand synthesis or organocatalysis. The absence of phosphorus limits metal-coordination capabilities, reducing utility in transition-metal catalysis .
- Molecular Weight : 367.35 g/mol (dihydrochloride form), significantly lower than the phosphine-containing target compound .
(1S,2S)-N,N′-Dimethyl-1,2-cyclohexanediamine
- Structure : Simplified methyl substituents instead of arylphosphine groups.
- Applications : Serves as a precursor for chiral ligands or catalysts in asymmetric alkylation. The reduced steric bulk limits its efficacy in reactions requiring high enantioselectivity .
- Molecular Weight : 142.24 g/mol, highlighting its minimalistic design .
Comparative Analysis Table
Key Findings from Research
Phosphine vs. Amine Donors: Phosphine-containing derivatives (e.g., target compound) exhibit superior performance in metal-catalyzed reactions due to stronger σ-donation and π-acceptance compared to amine-based analogues .
Steric Effects : Bulky substituents (e.g., di-p-tolylphosphine) enhance enantioselectivity but may reduce reaction rates in sterically congested systems .
Stereochemical Purity : Diastereomers like (1R,2R)- and (1S,2S)- forms show divergent catalytic activities, underscoring the necessity of precise synthesis to avoid racemization .
Hybrid Ligands: Compounds combining phosphine and nitrogen donors (e.g., Ru/Fe complexes in ) demonstrate versatility in multi-substrate catalysis but require complex synthetic routes .
Biological Activity
1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- is a complex organic compound known for its potential applications in catalysis and medicinal chemistry. This article delves into its biological activity, focusing on its role as a ligand in various catalytic processes and its implications in drug development.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C44H44N2P2
- Molecular Weight : 662.78 g/mol
- Melting Point : >300 °C
- Boiling Point : 749.8 ± 60.0 °C at 760 mmHg
These properties indicate a stable compound with significant thermal resistance, making it suitable for various chemical reactions.
Ligand Properties
The compound acts as a bidentate ligand due to the presence of two diphenylphosphino groups. Ligands of this nature are crucial in asymmetric catalysis, where they facilitate the formation of chiral products from achiral substrates.
Key Applications :
- Asymmetric Catalysis : The compound has been utilized in reactions such as the Buchwald-Hartwig cross-coupling reaction and the Suzuki-Miyaura coupling reaction, which are essential for synthesizing pharmaceuticals and fine chemicals .
- Catalytic Mechanisms : Studies have shown that this ligand can enhance the enantioselectivity of metal catalysts in hydrogenation reactions, showcasing its potential in producing chiral compounds .
Case Studies
- Hydrogenation Reactions :
- Synthesis of Complexes :
Data Table: Biological Activity Overview
| Activity | Description |
|---|---|
| Asymmetric Catalysis | Enhances enantioselectivity in metal-catalyzed reactions |
| Hydrogenation | Improves yields in hydrogenation of prochiral ketones |
| Complex Formation | Forms stable metal complexes with unique catalytic properties |
Q & A
Q. Methodological Answer :
X-ray Crystallography : Resolves absolute configuration and ligand-metal coordination modes .
Multinuclear NMR :
- ³¹P NMR : Confirms phosphine coordination (δ ~ -5 to +20 ppm for free vs. metal-bound phosphines).
- ¹H/¹³C NMR : Assigns diastereotopic protons on the cyclohexane ring .
Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
How can researchers troubleshoot low yields in the ligand synthesis?
Q. Methodological Answer :
Optimize Reaction Parameters :
- Increase reaction time (24–48 hrs) for slow alkylation steps.
- Use anhydrous solvents (e.g., THF) to prevent hydrolysis of phosphine groups.
Purification Adjustments :
- Switch to reverse-phase HPLC for polar byproducts.
- Employ recrystallization (toluene/hexane) for crystalline derivatives .
Monitor Degradation : Phosphine oxides (P=O) may form via oxidation; use inert atmospheres (N₂/Ar) and add antioxidants (e.g., BHT) .
What are the key applications of this compound in supramolecular chemistry?
Methodological Answer :
The ligand’s phosphine groups and chiral backbone enable:
Molecular Cage Construction : Acts as a vertex in self-assembled cages for gas storage (e.g., iodine uptake up to 3.78 g·g⁻¹) .
Coordination Polymers : Forms porous frameworks with Cu(I) or Ag(I) for selective CO₂ adsorption. Characterize porosity via BET surface area analysis .
Q. Methodological Answer :
Control Experiments :
- Standardize substrate scope (e.g., styrene vs. aliphatic alkenes).
- Replicate conditions (solvent, temperature, catalyst loading).
Advanced Analytics :
- Use in situ IR or EPR to detect transient intermediates.
- Compare turnover numbers (TON) under identical conditions .
Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., solvent polarity, counterion effects) .
What safety protocols are critical when handling this phosphine-containing compound?
Q. Methodological Answer :
Hazard Mitigation :
- Use glove boxes for air-sensitive steps (phosphines oxidize readily).
- Avoid skin contact; wear nitrile gloves and lab coats .
Waste Disposal :
- Quench with aqueous H₂O₂ to oxidize phosphines to less toxic oxides.
- Follow EPA guidelines for heavy-metal contamination (if metal complexes are present) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
